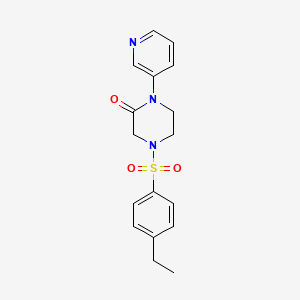
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound notable for its potential biological activities, primarily due to its unique structural features. This compound consists of a piperazine ring substituted with a pyridine moiety and an ethylbenzenesulfonyl group, which are significant in medicinal chemistry. The molecular formula is C21H29N5O2S, and its molecular weight is approximately 415.6 g/mol .
Chemical Structure and Properties
The structural complexity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H29N5O2S |
| Molecular Weight | 415.6 g/mol |
| Key Functional Groups | Piperazine, Pyridine, Sulfonyl |
The presence of the sulfonyl group enhances the compound's solubility and reactivity, potentially increasing its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial effects. The sulfonamide moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic research .
- Antitumor Properties : The compound's structural components may interact with various cellular pathways involved in tumorigenesis. Similar piperazine derivatives have been evaluated for their antitumor activity, indicating a potential for this compound in cancer therapy .
- Neurotransmitter Modulation : Due to the presence of the piperazine ring, there is potential for interaction with neurotransmitter receptors, which could lead to effects on mood and cognition. This aspect positions the compound as a candidate for research into neurological disorders .
The mechanism of action for this compound likely involves the modulation of neurotransmitter receptors and other molecular targets within cells. The piperazine and pyridine components are known to influence various signaling pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety .
Case Studies and Research Findings
Recent studies have focused on synthesizing related compounds and evaluating their biological activities:
- A study synthesized a series of piperazine derivatives and evaluated their antimicrobial properties, finding that structural modifications significantly affected activity levels .
- Another investigation explored the antitumor efficacy of piperazine-containing compounds, demonstrating that specific substitutions could enhance activity against cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| 1-(Pyridin-3-yl)piperazine | Piperazine ring with pyridine | Neurotransmitter modulation | Simpler structure without sulfonyl |
| 4-Benzoylpiperazine | Piperazine with benzoyl group | Antimicrobial activity | Lacks ethyl substitution |
| 1-(4-Ethoxyphenyl)piperazine | Piperazine with ethoxy substitution | Antidepressant properties | Different functional group leading to varied activity |
This table highlights the unique aspects of this compound due to its specific substitutions, which may enhance its biological activity compared to simpler analogs.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-14-5-7-16(8-6-14)24(22,23)19-10-11-20(17(21)13-19)15-4-3-9-18-12-15/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNXMEWUHLUCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














